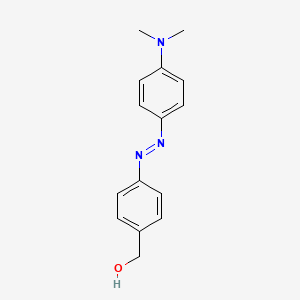
4-((4-(Dimethylamino)phenyl)azo)benzenemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-[(p-Dimethylaminophenyl)azo]benzyl alcohol: is an organic compound with the molecular formula C15H17N3O. It is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which contains a dimethylamino group and the other a benzyl alcohol group. This compound is notable for its vibrant color and is often used in dye chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-[(p-Dimethylaminophenyl)azo]benzyl alcohol typically involves the diazotization of p-dimethylaniline followed by coupling with benzyl alcohol. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction .
Industrial Production Methods: In industrial settings, the production of p-[(p-Dimethylaminophenyl)azo]benzyl alcohol is scaled up by optimizing the reaction conditions to maximize yield and purity. This involves precise control over the concentration of reactants, temperature, and pH levels. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: p-[(p-Dimethylaminophenyl)azo]benzyl alcohol can undergo oxidation reactions, leading to the formation of corresponding quinone derivatives.
Reduction: The azo group can be reduced to form amines, which can further react to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines and their derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Chemistry: p-[(p-Dimethylaminophenyl)azo]benzyl alcohol is widely used as a dye intermediate in the synthesis of various azo dyes. Its vibrant color makes it suitable for applications in textile and ink industries .
Biology and Medicine: In biological research, this compound is used as a staining agent to visualize cellular components under a microscope. It is also explored for its potential use in photodynamic therapy, where its light-absorbing properties can be harnessed to target and destroy cancer cells .
Industry: Beyond its use in dyes, p-[(p-Dimethylaminophenyl)azo]benzyl alcohol is employed in the production of colored plastics and coatings.
Mécanisme D'action
The mechanism of action of p-[(p-Dimethylaminophenyl)azo]benzyl alcohol primarily involves its interaction with light. The azo group can undergo reversible photoisomerization, switching between trans and cis forms upon exposure to light. This property is exploited in various applications, including molecular switches and sensors .
Molecular Targets and Pathways: In biological systems, the compound can interact with cellular components, leading to changes in cell behavior. The exact molecular targets and pathways are still under investigation, but its ability to generate reactive oxygen species upon light activation is a key aspect of its mechanism .
Comparaison Avec Des Composés Similaires
Azobenzene: Similar in structure but lacks the dimethylamino and benzyl alcohol groups.
p-Dimethylaminoazobenzene: Similar but lacks the benzyl alcohol group.
Methyl yellow: Another azo dye with a similar structure but different substituents.
Uniqueness: p-[(p-Dimethylaminophenyl)azo]benzyl alcohol is unique due to the presence of both the dimethylamino group and the benzyl alcohol group. This combination imparts distinct chemical and physical properties, such as enhanced solubility and specific reactivity patterns, making it versatile for various applications .
Propriétés
Numéro CAS |
20854-35-7 |
|---|---|
Formule moléculaire |
C15H17N3O |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]methanol |
InChI |
InChI=1S/C15H17N3O/c1-18(2)15-9-7-14(8-10-15)17-16-13-5-3-12(11-19)4-6-13/h3-10,19H,11H2,1-2H3 |
Clé InChI |
WUMZFIZAWKBRHG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


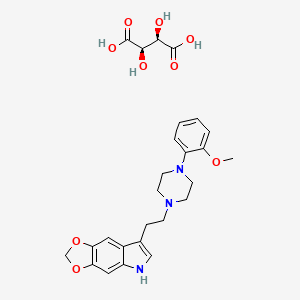
![1-[2-(2,4-Dichlorophenoxy)acetyl]imidazolidin-2-one](/img/structure/B13814929.png)
![(1-methylcyclopentyl) (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13814931.png)
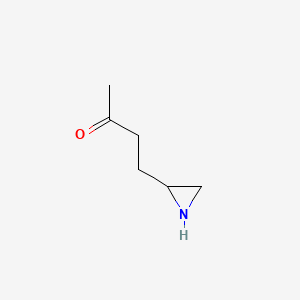
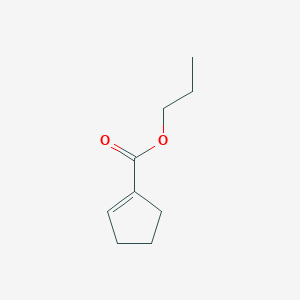
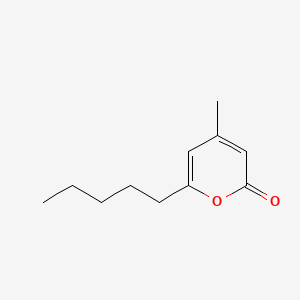
![(2S,3S,4S,5R)-6-[[(8R,9S,13S,14S,16S,17R)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13814966.png)


![Thieno[3,2-b]pyridine, 2-methyl-](/img/structure/B13814980.png)
![1-[4-(1-Hydroxyethylidene)cyclohexa-2,5-dien-1-ylidene]ethanol](/img/structure/B13814984.png)

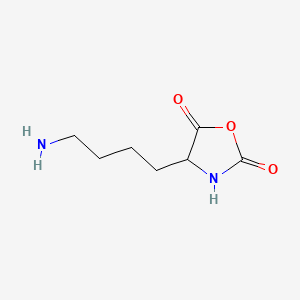
![1H-Naphtho[2,1,8-mna]thioxanthen-1-one, 3-methoxy-2-phenyl-](/img/structure/B13815005.png)
